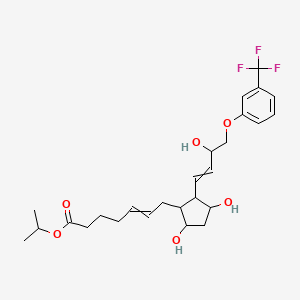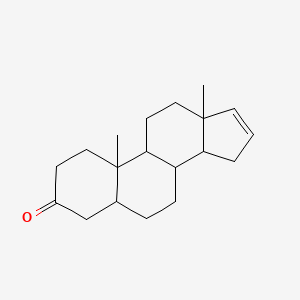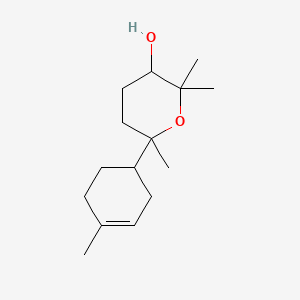
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate is an organic compound belonging to the class of triacylglycerols. These compounds consist of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate typically involves the esterification of glycerol with octadec-6-enoic acid. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification Reaction: Glycerol reacts with octadec-6-enoic acid in the presence of an acid catalyst (e.g., sulfuric acid) or an enzyme (e.g., lipase).
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and may require a vacuum to remove water formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous reactors. The process is optimized for high yield and purity, often employing advanced separation techniques such as distillation and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated derivatives.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated triacylglycerols.
Substitution: Modified triacylglycerols with different ester groups.
Aplicaciones Científicas De Investigación
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a bioactive lipid with anti-inflammatory properties.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and cosmetics
Mecanismo De Acción
The mechanism of action of 2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate involves its interaction with lipid metabolic pathways. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various biochemical processes. The unsaturated fatty acids may also modulate inflammatory responses by interacting with specific receptors and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Glycerol Trioleate: Similar structure but with oleic acid instead of octadec-6-enoic acid.
Glycerol Tristearate: Contains saturated stearic acid chains.
Glycerol Tripalmitate: Contains palmitic acid chains.
Uniqueness
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate is unique due to its specific unsaturated fatty acid composition, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential bioactivity make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C57H104O6 |
|---|---|
Peso molecular |
885.4 g/mol |
Nombre IUPAC |
2,3-di(octadec-6-enoyloxy)propyl octadec-6-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3 |
Clave InChI |
SEMJUQWPYRYUOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride](/img/structure/B13394165.png)


![1-Methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B13394187.png)

![7-[3-Hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13394190.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13394201.png)
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]-](/img/structure/B13394209.png)
![4,9,10,33-Tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B13394219.png)
![5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one](/img/structure/B13394224.png)

![4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol](/img/structure/B13394231.png)
![7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one](/img/structure/B13394232.png)
![(R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B13394236.png)
